Bicyclo[2.1.1]hex-2-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.1.1]hex-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-2-6-3-5(1)4-6/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDBHFZUBPOPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231617 | |
| Record name | Bicyclo(2.1.1)hex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-41-3 | |
| Record name | Bicyclo[2.1.1]hex-2-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.1.1)hex-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.1.1)hex-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bicyclo 2.1.1 Hex 2 Ene and Its Derivatives
Cycloaddition Reactions in Bicyclo[2.1.1]hex-2-ene Synthesis
Cycloaddition reactions represent a powerful and convergent approach to the synthesis of this compound and its substituted analogs. These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules.
[2+2] Cycloadditions
Among the various cycloaddition strategies, [2+2] cycloadditions have proven to be a cornerstone for the construction of the four-membered ring system inherent to the bicyclo[2.1.1]hexane skeleton.
The intermolecular crossed [2+2] cycloaddition of 1,5-dienes is a common and effective method for synthesizing bicyclo[2.1.1]hexanes. nih.gov This photochemical approach typically involves the irradiation of a 1,5-diene, leading to the formation of the bicyclic structure. nih.govchemrxiv.org The reaction proceeds through the excitation of one of the double bonds to a triplet state, followed by an intramolecular cyclization. nih.govorganic-chemistry.org
Recent advancements have focused on visible-light-driven intramolecular crossed [2+2] photocycloadditions of styrene (B11656) derivatives, enabled by triplet energy transfer, to produce bicyclo[2.1.1]hexanes in good to high yields. organic-chemistry.orgresearchgate.net This method has been shown to be scalable and allows for further functionalization of the resulting bicyclic core. organic-chemistry.org For instance, the use of an iridium photocatalyst has been successful in promoting this transformation. chemrxiv.org
A study by Rigotti and Bach demonstrated the synthesis of 1,4-disubstituted bicyclo[2.1.1]hexanes through an intramolecular [2+2] cycloaddition of hexa-1,5-dienes, where one of the double bonds is part of a styrenyl group for efficient excitation. researchgate.net The resulting products could be further derivatized, highlighting the synthetic utility of this approach. researchgate.net
Table 1: Examples of Intermolecular Crossed [2+2] Cycloaddition of 1,5-Dienes
| Diene Substrate | Photocatalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-methylene-5-phenylhex-5-enoic acid | Ir(dFCF3ppy)2(dtbbpy)PF6, blue LEDs | Bicyclo[2.1.1]hexane derivative | High | organic-chemistry.org |
| Styrene-containing 1,5-dienes | Ir[dF(CF3)ppy]2(dtbpy))PF6, blue LEDs | 1,2-disubstituted bicyclo[2.1.1]hexanes | 83-90% | chemrxiv.org |
An alternative and increasingly popular strategy for synthesizing bicyclo[2.1.1]hexanes involves the [2π + 2σ] cycloaddition of highly strained bicyclo[1.1.0]butanes (BCBs) with alkenes. nih.govnsf.gov This reaction leverages the high strain energy of BCBs to drive the formation of the bicyclo[2.1.1]hexane skeleton. chinesechemsoc.org The central C-C bond of the BCB, with its significant p-character, acts as the σ-component in this cycloaddition. nih.gov
This approach offers a versatile entry to a variety of substituted bicyclo[2.1.1]hexanes and has been the subject of considerable research to expand its scope and efficiency. nih.govchemrxiv.org
Energy transfer is a key mechanism for activating BCBs towards cycloaddition with alkenes. nih.govacs.org This process typically involves the use of a photosensitizer that, upon excitation, transfers its energy to the BCB, promoting it to an excited state that is more reactive. nih.govrsc.org
In one approach, a naphthyl ketone-substituted bicyclo[1.1.0]butane was used, as its lower triplet energy allowed for more facile sensitization compared to a phenyl ketone analog. nih.gov Using 2-isopropylthioxanthone (B132848) (ITX) as a sensitizer (B1316253), the desired bicyclo[2.1.1]hexane product was obtained in a 46% yield. nih.gov The mechanism is believed to involve the formation of a triplet diradical intermediate following energy transfer. rsc.org
Visible-light photocatalysis has also been employed, using sensitizers like thioxanthone, to achieve [2π + 2σ]-photocycloaddition of BCBs with heterocyclic olefins, yielding bicyclo[2.1.1]hexanes in moderate to good yields. rsc.org
Table 2: Energy Transfer Initiated Cycloadditions of BCBs with Alkenes
| BCB Substrate | Alkene Partner | Sensitizer | Product | Yield | Reference |
|---|---|---|---|---|---|
| Naphthyl ketone-substituted BCB | Styrene | 2-Isopropylthioxanthone (ITX) | Bicyclo[2.1.1]hexane derivative | 46% | nih.gov |
| BCB with aryl ketone | Heterocyclic olefins | Thioxanthone | Bicyclo[2.1.1]hexane derivative | 29-86% | rsc.org |
Single electron transfer (SET) represents another powerful method for activating BCBs for cycloaddition reactions. nih.gov This process involves the single-electron oxidation of the BCB to form a radical cation, which is highly reactive towards alkenes. nih.govacs.org Photoredox catalysis is a common strategy to facilitate this oxidative activation. nih.govacs.org
The resulting bicyclo[1.1.0]butyl radical cation can then undergo a [2π + 2σ] cycloaddition with a variety of alkene coupling partners, including styrene-type, heteroatom-substituted, and even nonactivated alkenes, with high regio- and diastereoselectivity. nih.govacs.org The reaction between a BCB and styrene, for example, can lead to a mixture of regioisomers, with the distribution influenced by the electronic properties of the substituents on the styrene ring. acs.org
Mechanistic studies, including electrochemical, photophysical, and computational analyses, have supported the proposed oxidative pathways. acs.org
Thermally induced cycloadditions of BCBs with alkenes have also been reported, although they are less common. nih.govnsf.gov In early examples, heating a mixture of a BCB with butadiene or an α-thioacrylonitrile was shown to generate bicyclo[2.1.1]hexanes. nih.govnsf.gov More recently, thermally induced intramolecular cycloadditions have been utilized to construct complex tricyclic compounds. nih.govnsf.gov These reactions typically require elevated temperatures to overcome the activation barrier for the cleavage of the central bond in the BCB.
[2π + 2σ] Cycloaddition of Bicyclo[1.1.0]butanes (BCBs) with Alkenes
Energy Transfer Initiated Cycloadditions
The synthesis of bicyclo[2.1.1]hexanes can be achieved through the cycloaddition of an alkene with a bicyclo[1.1.0]butane (BCB) derivative. nih.gov This transformation can be initiated either by direct photochemical excitation or by triplet-triplet energy transfer from a suitable sensitizer. nih.govnsf.gov
In the direct excitation approach, a bicyclo[1.1.0]butane substrate is irradiated, for instance with 365 nm LEDs, promoting it to an excited singlet state (S₁) which then undergoes intersystem crossing (ISC) to the triplet state (T₁). nih.gov Alternatively, in the triplet energy transfer strategy, a sensitizer is excited by light and then transfers its triplet energy to the BCB, generating the T₁ state of the BCB directly. nsf.gov This method is often more selective. For example, using 2,2′-dimethoxythioxanthone (2,2′-OMeTX) as a sensitizer for the reaction between a naphthyl-substituted BCB and styrene resulted in a significantly higher yield compared to other thioxanthone-based sensitizers. nsf.gov
Once the triplet BCB is formed, strain-release-induced cleavage of the central C-C bond occurs, generating a triplet diradical intermediate. nih.govnsf.gov This diradical is then trapped by an alkene, such as styrene, to form a new six-membered ring intermediate. Subsequent intersystem crossing and radical-radical recombination complete the cycloaddition, yielding the final bicyclo[2.1.1]hexane product. nih.gov It has been demonstrated that the reaction can proceed in 60% yield upon direct irradiation in the absence of a sensitizer. nih.gov
Table 1: Effect of Sensitizer on Triplet Energy Transfer Cycloaddition
| Entry | Sensitizer | Triplet Energy (ET) (kcal/mol) | Yield (%) |
|---|---|---|---|
| 1 | ITX | 65 | 45 |
| 2 | 2-OMeTX | Not Specified | 55 |
| 3 | 2,2′-OMeTX | 55 | 76 |
Data sourced from a study on the reaction of a naphthyl-substituted bicyclo[1.1.0]butane with styrene. nsf.gov
Photochemical Approaches
Photochemistry offers powerful tools for constructing the strained bicyclo[2.1.1]hexene skeleton through cycloaddition reactions. These methods leverage light energy to overcome the activation barriers associated with forming such complex cyclic systems.
A highly efficient method for synthesizing bicyclo[2.1.1]hexanes involves a visible light-driven intramolecular crossed [2+2] photocycloaddition of specifically designed styrene derivatives. organic-chemistry.orgnih.gov This strategy utilizes a triplet energy transfer mechanism, employing an iridium-based photocatalyst, such as Ir(dFCF₃ppy)₂(dtbbpy)PF₆, to achieve the reaction under mild conditions. organic-chemistry.org The process has been shown to produce a range of bicyclo[2.1.1]hexane structures in good to quantitative yields (61% to 100%). organic-chemistry.orgnih.gov
The reaction proceeds by excitation of the photocatalyst with visible light. The excited catalyst then transfers its energy to a tethered 1,5-diene substrate containing a styrene moiety, promoting it to a triplet state. organic-chemistry.org This triplet species subsequently undergoes an intramolecular [2+2] cycloaddition to form the bicyclic ring system. Acetone has been identified as an environmentally favorable and effective solvent for this transformation. organic-chemistry.org The versatility of this method is highlighted by its applicability to a variety of substrates with different alkyl and aromatic substituents and its successful scale-up to the millimole scale with sustained high yields. organic-chemistry.org
Table 2: Selected Examples of Visible Light-Driven Intramolecular [2+2] Photocycloaddition
| Substrate Substituent (R) | Photocatalyst | Solvent | Yield (%) |
|---|---|---|---|
| Methyl | Ir(dFCF₃ppy)₂(dtbbpy)PF₆ | Acetone | 96 |
| Phenyl | Ir(dFCF₃ppy)₂(dtbbpy)PF₆ | Acetone | 85 |
| CO₂Et | Ir(dFCF₃ppy)₂(dtbbpy)PF₆ | Acetone | 94 |
Data represents yields for the formation of various substituted bicyclo[2.1.1]hexanes. organic-chemistry.org
The irradiation of this compound in the presence of chloranil (tetrachloro-1,4-benzoquinone) in a benzene (B151609) solvent leads to a novel intermolecular photocycloaddition. rsc.orgresearchgate.net This reaction yields an unusual product, an α,β-unsaturated α,γ-dichloro-γ-lactone, which had not been previously observed in photochemical reactions between chloranil and alkenes. rsc.orgrsc.org
The proposed mechanism suggests that the reaction is initiated by a [4+2] cycloaddition of the triplet excited state of chloranil (³CA) onto the alkene. researchgate.netrsc.org This step forms a diradical intermediate. Subsequently, the six-membered ring originating from the chloranil moiety opens, forming a β-oxoketene intermediate. The final product is formed through ring closure of this ketene (B1206846), which is accompanied by a nih.govontosight.ai migration of a chlorine atom. researchgate.netrsc.org It is noted that in this reaction, conventional products of the reaction between triplet chloranil and alkenes were also formed to a considerable extent. rsc.orgresearchgate.net
Catalytic Cycloadditions
Catalytic methods, particularly those involving Lewis acids, provide an alternative and powerful avenue for the synthesis of the bicyclo[2.1.1]hexane core structure through formal cycloaddition reactions.
A facile route to bicyclo[2.1.1]hexanes involves a Lewis acid-catalyzed formal [3+2] cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes (BCBs). researchgate.netnih.gov This stepwise, two-electron process allows for the efficient construction of the bicyclic scaffold, often creating two adjacent quaternary carbon centers. researchgate.netnih.gov The reaction is initiated by the Lewis acid activating the BCB, which is then attacked by the nucleophilic silyl enol ether. nih.gov This forms a zwitterionic intermediate that undergoes an intramolecular aldol-type reaction to yield the bicyclo[2.1.1]hexane product. nih.gov
A variety of Lewis acids have been shown to catalyze this transformation. While catalysts like B(C₆F₅)₃ were found to be ineffective, lanthanide triflates such as Eu(OTf)₃, Gd(OTf)₃, and Yb(OTf)₃ provided the desired product in high yields. researchgate.net Ytterbium(III) triflate (Yb(OTf)₃) was identified as the optimal catalyst in one study, affording the product in 97% yield. researchgate.net The reaction demonstrates broad functional group tolerance. researchgate.netnih.gov
Table 3: Evaluation of Lewis Acid Catalysts for Formal [3+2] Cycloaddition
| Entry | Lewis Acid Catalyst (10 mol%) | Yield (%) |
|---|---|---|
| 1 | Sc(OTf)₃ | 86 |
| 2 | B(C₆F₅)₃ | 0 |
| 3 | Eu(OTf)₃ | 90 |
| 4 | Gd(OTf)₃ | 93 |
| 5 | Yb(OTf)₃ | 97 |
Reaction conditions involved a substituted bicyclo[1.1.0]butane and a silyl enol ether. researchgate.net
A mild and scalable synthesis of highly substituted 2-amino-bicyclo[2.1.1]hexene derivatives is achieved through a scandium(III) triflate (Sc(OTf)₃)-catalyzed [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with ynamides. researchgate.net This method provides access to a diverse array of polysubstituted bicyclic structures in good to excellent yields. researchgate.net
The proposed mechanism involves the nucleophilic addition of the ynamide to the Lewis acid-activated BCB. researchgate.net This generates an intermediate that subsequently cyclizes to form the 2-amino-bicyclo[2.1.1]hexene product. These functionalized bicyclic compounds serve as valuable starting materials for further synthetic transformations. researchgate.net Scandium(III) triflate is a particularly effective catalyst for this annulation due to its strong Lewis acidity and compatibility with a range of functional groups. researchgate.net
A significant development in the synthesis of chiral 2-aza-bicyclo[2.1.1]hexanes involves the enantioselective [2π + 2σ] cycloaddition of bicyclobutanes (BCBs) with imines. thieme-connect.deresearchgate.net This method provides an efficient route to these valuable heterocyclic compounds, which are of great interest in medicinal chemistry for their potential to enhance solubility and metabolic stability while reducing lipophilicity compared to their carbocyclic counterparts. thieme-connect.de
The reaction is effectively promoted by a copper(II) triflate (Cu(OTf)₂) catalyst in conjunction with 8-quinolinyl-oxazoline ligands, which are crucial for achieving high levels of enantioselectivity. thieme-connect.de A key factor for the success of this transformation is the presence of a pyrazole-amide substituent on the bicyclobutane derivative. This substituent not only facilitates the reaction but is also essential for high reactivity and enantioselectivity. thieme-connect.de
Mechanistic studies suggest that the ligand plays a dual role, both promoting the reaction and controlling the stereochemical outcome. thieme-connect.de Computational studies have highlighted the importance of π–π stacking interactions in determining the preferred transition state for the enantioselective step. thieme-connect.de The reaction tolerates a broad range of both bicyclobutane and imine derivatives, making it a versatile tool for the synthesis of diverse chiral 2-aza-bicyclo[2.1.1]hexanes. thieme-connect.deresearchgate.net
Palladium catalysis has enabled the development of a strain-enabled [2π + 2σ] cycloaddition of vinyl bicyclo[1.1.0]butanes with methyleneindolinones. nih.gov This methodology allows for the construction of spirobicyclo[2.1.1]hexanes that feature an all-carbon quaternary center. The reaction proceeds with good to moderate yields and exhibits excellent diastereoselectivities. nih.gov
A notable advantage of this protocol is its broad substrate scope and compatibility with a variety of functional groups. nih.gov The practical utility of this method has been further demonstrated through successful gram-scale synthesis and subsequent postsynthetic transformations of the resulting spirocyclic products. nih.gov
A novel approach utilizing zwitterionic π-allyl-palladium species has been developed for [2σ+2π] cycloaddition reactions of vinylbicyclo[1.1.0]butanes (VBCBs) with various coupling partners, including alkenes, carbonyls, and imines. chemrxiv.org This method provides access to a diverse range of bicyclo[2.1.1]hexane derivatives. The formation of these zwitterionic intermediates is a key feature of this transformation, which has been increasingly explored in palladium-catalyzed dipolar cycloadditions. ccspublishing.org.cn
Intramolecular Ketene [2+2] Cycloaddition for Heteroatom-Substituted Bicyclo[2.1.1]hexanones
An improved synthetic procedure for the intramolecular [2+2] cycloaddition of ketenes has been developed to prepare 1-heteroatom-substituted bicyclo[2.1.1]hexan-5-ones. researchgate.netnih.gov This method utilizes the Mukaiyama reagent (2-chloro-N-methyl-pyridinium iodide) to efficiently generate the requisite α-heteroatom substituted homoallyl ketene intermediate, which then undergoes the cycloaddition. researchgate.netresearchgate.net The resulting bicyclic ketones are versatile intermediates, as demonstrated by the synthesis of a saturated analog of vortioxetine. researchgate.net This regioselective intramolecular cycloaddition of γ,δ-unsaturated ketenes derived from hex-5-enoyl chloride derivatives provides a direct route to the bicyclo[2.1.1]hexan-5-one core. nih.gov
Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes
Bicyclo[1.1.0]butanes (BCBs) have been utilized as substrates in stereoselective Alder-ene type reactions with strained alkenes and alkynes. nih.govorganic-chemistry.orgnih.govchemrxiv.org These reactions lead to the formation of cyclobutenes decorated with highly substituted cyclopropane (B1198618) and aryl groups. nih.govnih.gov Specifically, reactions with cyclopropenes, generated in situ from vinyl diazoacetates under blue light irradiation, yield cyclopropyl-substituted cyclobutenes with high stereoselectivity. nih.govnih.govchemrxiv.org Similarly, reactions with arynes produce aryl-substituted cyclobutenes in high yields under mild conditions. nih.govorganic-chemistry.orgnih.gov
Mechanistic investigations, including computational studies, support a concerted, asynchronous 'one step–two-stage' pathway for these reactions. nih.govorganic-chemistry.org These studies also highlight the importance of electronic effects in controlling the reaction outcome and rationalize the high stereoselectivity observed. nih.gov This methodology expands the utility of BCBs in pericyclic processes, which have been less explored compared to their stepwise addition reactions. nih.govnih.gov
[3+2] Cycloadditions
HFIP-Promoted Formal [2π + 2σ] Cycloaddition of para-Quinone Methides with BCBs
A formal [2π + 2σ] cycloaddition of para-quinone methides (p-QMs) with bicyclo[1.1.0]butanes (BCBs) has been developed using hexafluoroisopropanol (HFIP) as a promoter. rsc.orgresearchgate.netrsc.org This reaction proceeds without the need for an additional catalyst, with HFIP serving as a hydrogen-bond donor and a stabilizer for cationic intermediates. rsc.org The protocol allows for the rapid construction of spiro-bicyclo[2.1.1]hexanes in good to excellent yields and demonstrates a broad substrate scope. rsc.org The practical advantages of this method include mild reaction conditions, simple operation, and scalability, making it suitable for the modification of bioactive products. rsc.org
Intramolecular Formal (3+2) Cycloaddition of Allylated Cyclopropanes
Researchers have developed a method utilizing allylated cyclopropanes bearing a 4-nitrobenzimine substituent to synthesize bicyclo[2.1.1]hexanes. bohrium.comnih.gov The reaction proceeds under mild conditions, typically involving irradiation with LED light (e.g., 390 nm) in a solvent like toluene. chemistryviews.org This process is tolerant of both activated and unactivated alkenes within the allyl group. bohrium.comnih.gov
| Reactant Type | Conditions | Product | Key Features |
| Allylated cyclopropane with 4-nitrobenzimine | 390 nm LED, Toluene | Functionalized bicyclo[2.1.1]hexane imine | Tolerates activated/unactivated alkenes; Photo-induced epimerization possible; Products are versatile for further functionalization |
Rearrangement-Based Synthetic Routes
Rearrangement reactions have historically served as a cornerstone for the construction of the bicyclo[2.1.1]hexane skeleton. These methods often leverage the release of strain from larger or more complex ring systems to drive the formation of the desired bicyclic structure.
Thermal Decomposition and Rearrangement of 2,3-Diazathis compound
The thermal decomposition of 2,3-diazathis compound is a known method to generate the bicyclo[2.1.1]hexene ring system. acs.orgcaltech.edu This reaction proceeds through the extrusion of nitrogen gas (N₂), a thermodynamically favorable process that drives the formation of the strained bicyclic alkene. beilstein-archives.org
Studies on the thermolysis of 2,3-diazathis compound and its derivatives have provided insights into the reaction mechanism, suggesting the involvement of diradical intermediates. beilstein-archives.org The specific substitution patterns on the starting diazene (B1210634) can influence the reaction conditions and the stability of the resulting bicyclo[2.1.1]hexene product.
Pinacol (B44631) Coupling and Rearrangement for Bicyclo[2.1.1]hexanones
A powerful two-step methodology has been established for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones, which are versatile intermediates for further derivatization. nih.govchemistryviews.org This sequence begins with a samarium(II) iodide (SmI₂)-mediated transannular pinacol coupling of cyclobutanedione derivatives. nih.govrawdatalibrary.net This initial step forms a vicinal diol with the core bicyclo[2.1.1]hexane structure. chemistryviews.org
The subsequent step involves an acid-catalyzed pinacol rearrangement of the bicyclic diol. nih.gov Typically, p-toluenesulfonic acid monohydrate is used to promote this rearrangement, which leads to the formation of the desired 1-substituted bicyclo[2.1.1]hexan-2-one. chemistryviews.org This approach allows for the synthesis of a diverse range of these ketones with various substituents at the 1-position in moderate to good yields. nih.govchemistryviews.org The starting cyclobutanedione derivatives can be prepared from commercially available 3-oxocyclobutane-1-carboxylic acid. chemistryviews.org
| Step | Reagents | Intermediate/Product | Purpose |
| 1. Transannular Pinacol Coupling | SmI₂ | 2-substituted bicyclo[2.1.1]hexane-1,2-diol | Formation of the bicyclo[2.1.1]hexane core |
| 2. Pinacol Rearrangement | p-TsOH·H₂O | 1-substituted bicyclo[2.1.1]hexan-2-one | Rearrangement to the final ketone product |
Sigmatropic Rearrangements in this compound Systems
Sigmatropic rearrangements play a significant role in the chemistry of this compound systems. The thermal nih.govrawdatalibrary.net carbon sigmatropic rearrangement of these molecules has been studied, and theoretical and experimental data suggest that these reactions proceed through transient diradical structures that traverse relatively flat potential energy surfaces. researchgate.net In some cases, these rearrangements exhibit an inversion of configuration in the migrating group. acs.org
Furthermore, bohrium.comrawdatalibrary.net-sigmatropic rearrangements have been utilized as a strategic approach to synthesize precursors for substituted bicyclo[2.1.1]hexanes. researchgate.net For instance, the reaction of [1.1.1]propellane, acting as a carbene precursor, with allyl sulfides can generate methylenecyclobutanes which can then be converted to bicyclo[2.1.1]hexane derivatives through a subsequent radical cascade cyclization. researchgate.net
Ramberg-Bäcklund Rearrangement for Double Bond Insertion
The Ramberg-Bäcklund reaction is a classic method for the synthesis of alkenes from α-halosulfones in the presence of a base. wikipedia.org This reaction proceeds via the formation of an unstable three-membered cyclic sulfone (episulfone), which then extrudes sulfur dioxide to yield the alkene. wikipedia.org
While not a direct method for constructing the bicyclo[2.1.1]hexane skeleton itself, the Ramberg-Bäcklund rearrangement can be conceptually applied to introduce the double bond into a pre-existing bicyclo[2.1.1]hexane framework. chemistry-chemists.comorganic-chemistry.orgresearchgate.net Starting with an appropriately substituted bicyclo[2.1.1]hexane containing a sulfone group and an α-halogen, treatment with a base would be expected to yield this compound. The reaction conditions, particularly the choice of base, can influence the stereochemical outcome of the resulting alkene. organic-chemistry.org A key advantage of this reaction is that the position of the newly formed double bond is unambiguously determined by the location of the sulfone and halogen atoms. chemistry-chemists.com
Novel Synthetic Approaches and Derivatizations
Recent research has focused on developing new and more efficient entries into the bicyclo[2.1.1]hexane system, driven by its increasing importance as a saturated, three-dimensional scaffold in medicinal chemistry. chemrxiv.orgrsc.org
One innovative strategy involves a photochemical [2+2] cycloaddition to create 1,2-disubstituted bicyclo[2.1.1]hexane modules. chemrxiv.orgrsc.org This approach provides a mild and efficient route to these valuable building blocks, which can be readily derivatized to access a wide range of sp³-rich chemical space. chemrxiv.orgrsc.org
Another novel method is the Lewis acid-catalyzed stepwise two-electron formal [2+3] cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes (BCBs). chemrxiv.org This reaction constructs the bicyclo[2.1.1]hexane skeleton with two adjacent quaternary carbon centers and a silyl-protected tertiary alcohol, which is amenable to various further transformations. chemrxiv.org
Furthermore, strain-release cycloadditions initiated by energy transfer have been developed. nih.gov In this approach, sensitization of a bicyclo[1.1.0]butane generates a diradical intermediate that can be trapped by an alkene in an intermolecular fashion to afford a diverse array of bicyclo[2.1.1]hexanes with previously inaccessible substitution patterns. nih.gov Skeletal editing of related azabicyclo[2.1.1]hexanes also presents a modern strategy for accessing this important ring system. escholarship.org
Functionalization Strategies and Diversification of Bicyclo[2.1.1]hexane Cores
The ability to introduce a wide range of functional groups onto the bicyclo[2.1.1]hexane core is crucial for its application in drug discovery and materials science. Researchers have developed various strategies to achieve this, starting from readily available precursors.
One notable approach involves the late-stage functionalization of a 1,2-disubstituted bicyclo[2.1.1]hexane system. rsc.org This strategy circumvents issues associated with the multi-step preparation of substituted starting materials. rsc.org For instance, a key bicyclo[2.1.1]hexane intermediate can be transformed into various derivatives. The naphthyl group of one such intermediate can be converted to a carboxylic acid via Baeyer–Villiger oxidation and subsequent hydrolysis. nsf.gov This acid can then be further derivatized through a Curtius rearrangement to yield an amine. nsf.gov
Another powerful technique for diversification is the use of cross-coupling reactions. Bicyclo[1.1.1]pentane (BCP) halides and boronic esters serve as valuable handles for such transformations. nih.gov For example, iron-catalyzed Kumada cross-coupling of BCP iodides with aryl and heteroaryl Grignard reagents provides a rapid route to diverse analogs. acs.org Similarly, photoredox-catalyzed Giese reactions of BCP iodides allow for the introduction of carbon, nitrogen, and sulfur substituents. acs.org
The development of modular approaches is also a key focus. A recently disclosed method provides efficient access to new 1,2-disubstituted bicyclo[2.1.1]hexane modules through a photochemical [2+2] cycloaddition. rsc.orgrsc.org This system is readily derivatized, opening up a rich chemical space of sp³-rich building blocks. rsc.orgrsc.org
The following table summarizes the diversification of a key bicyclo[2.1.1]hexane intermediate:
| Starting Material | Reagents | Product | Application |
| Naphthyl-substituted bicyclo[2.1.1]hexane | 1. Baeyer–Villiger oxidation 2. Hydrolysis | Carboxylic acid derivative | Further derivatization |
| Carboxylic acid derivative | Curtius rearrangement | Amine derivative | Access to amine-containing analogs |
| Carboxylic acid derivative | 1. N-hydroxyphthalimide (NHPI) ester formation 2. Decarboxylative Minisci reaction | Minisci reaction product | C-H functionalization |
| Carboxylic acid derivative | 1. N-hydroxyphthalimide (NHPI) ester formation 2. Decarboxylative borylation | Borylated product | Further cross-coupling |
Asymmetric Synthesis of Bicyclo[2.1.1]hexanes
The development of enantioselective methods for the synthesis of bicyclo[2.1.1]hexanes is critical for their use in medicinal chemistry, where stereochemistry often dictates biological activity.
A significant breakthrough in this area is the Lewis acid-catalyzed asymmetric intermolecular [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various olefins. This method provides access to enantioenriched 1,2,3,4-tetrasubstituted bicyclo[2.1.1]hexanes bearing vicinal tertiary-quaternary stereocenters. acs.org The use of a chiral Lewis acid/ligand system is key to controlling the enantioselectivity and suppressing side reactions. acs.org
Another powerful strategy involves the photocatalytic intramolecular [2+2] cycloaddition of 1,5-dienes. thieme-connect.comthieme-connect.com In this approach, a chiral Lewis acid, such as a Λ-RhS complex, coordinates to an acyl pyrazole (B372694) group on the diene substrate. thieme-connect.comthieme-connect.com This bidentate complexation is crucial for governing the enantioselectivity of the photocycloaddition. thieme-connect.comthieme-connect.com This method has been successfully applied to the synthesis of a telmisartan (B1682998) analogue, demonstrating its utility in drug discovery. thieme-connect.comthieme-connect.com
The scope of asymmetric organocatalysis has also been extended to the synthesis of azabicyclo[2.1.1]hexanes (aza-BCHs). A confined imidodiphosphorimidate (IDPi) Brønsted acid has been shown to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines, yielding chiral aza-BCHs with high enantioselectivity. acs.org
The table below highlights the key features of these asymmetric methods:
| Method | Reactants | Catalyst/Reagent | Key Feature |
| Asymmetric [2π + 2σ] Cycloaddition | Bicyclo[1.1.0]butanes, Coumarins/2-Pyrone | Chiral Lewis Acid | Access to enantioenriched 1,2,3,4-tetrasubstituted bicyclo[2.1.1]hexanes |
| Photocatalytic [2+2] Cycloaddition | 1,5-Dienes with acyl pyrazole group | Chiral Lewis Acid (Λ-RhS complex) | Bidentate complexation controls enantioselectivity |
| Asymmetric Organocatalysis | Bicyclo[1.1.0]butanes, N-aryl imines | Confined IDPi Brønsted Acid | Synthesis of chiral azabicyclo[2.1.1]hexanes |
Radical-Polar Crossover Reactions
Radical-polar crossover (RPC) reactions represent a powerful strategy for the rapid construction of complex molecular architectures. chemrxiv.orgthieme-connect.de This approach involves the generation of a radical intermediate, which then undergoes a single-electron transfer to form an ionic species that can participate in polar reactions. thieme-connect.de
A unified strategy has been developed to access aza- and oxa-bicyclo[3.1.1]heptanes, and this has been extended to the synthesis of aza-bicyclo[2.1.1]hexanes. chemrxiv.orgchemrxiv.org This method utilizes a photoredox-catalyzed reaction between bicyclo[1.1.0]butane and a bifunctional reagent derived from an amino acid, which contains both a radical precursor and a tethered nucleophile. chemrxiv.orgchemrxiv.org Density functional theory (DFT) calculations and experimental studies support an oxidative radical-polar crossover mechanism. chemrxiv.orgchemrxiv.org
A stereoselective polar radical crossover (PRC) strategy has also been developed for the functionalization of strained-ring systems. nih.gov This one-pot method merges the preparation of strained organoboron species with the PRC of borate (B1201080) derivatives to access tri-substituted azetidines, cyclobutanes, and five-membered carbo- and heterocycles with high diastereoselectivity. nih.gov
A polar-radical-polar relay strategy has been designed to overcome the challenging direct single-electron reduction of azabicyclo[1.1.0]butanes (ABBs). nih.gov This approach involves an acid-mediated ring-opening of ABBs to form bromoazetidines, which then undergo efficient debrominative radical formation to initiate a cycloaddition with styrenes, ultimately yielding 1-azabicyclo[2.1.1]hexanes. nih.gov
Merging Nucleophilic Phosphine (B1218219) Catalysis and Photocatalysis for Oxabicyclo[2.1.1]hexane Scaffolds
A novel and efficient method for the synthesis of 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffolds has been developed by merging nucleophilic phosphine catalysis and energy transfer catalysis. rsc.orgresearchgate.netdntb.gov.uabath.ac.ukrsc.org This cascade reaction allows for the rapid construction of structurally diverse 2-oxa-BCHs from readily available allyl alcohols and electron-poor arylalkynes with high atom economy. rsc.orgresearchgate.netdntb.gov.uabath.ac.ukrsc.org
The reaction proceeds through a combination of polar and radical disconnections in a single reaction flask. rsc.orgresearchgate.net This enables the substitution of every position of the scaffold with a variety of useful functional groups, including protected amines, esters, alcohols, arenes, and alkyl groups. rsc.orgresearchgate.netbath.ac.uk The use of cyclic allyl alcohols can even lead to the formation of sp³-rich bridged spirocyclic structures as single diastereomers. rsc.orgresearchgate.netbath.ac.uk This method offers a significant advantage over previous multi-step routes that often required bespoke strain-release agents or extensive post-functionalization reactions. rsc.orgresearchgate.net
The following table outlines the versatility of this combined catalytic system:
| Reactant 1 | Reactant 2 | Catalyst System | Product Feature |
| Allyl Alcohols | Electron-poor Arylalkynes | Nucleophilic Phosphine & Photocatalyst | Diverse 2-oxabicyclo[2.1.1]hexane scaffolds |
| Cyclic Allyl Alcohols | Electron-poor Arylalkynes | Nucleophilic Phosphine & Photocatalyst | sp³-rich bridged spirocyclic structures |
New Approaches to the this compound System
Recent research has focused on developing novel strategies for the synthesis of the bicyclo[2.1.1]hexane system, often starting from highly strained precursors like bicyclo[1.1.0]butanes (BCBs).
One such approach is the [2π + 2σ] cycloaddition of BCBs with alkenes, initiated by energy transfer. nsf.govnih.gov This method allows for the intermolecular cycloaddition to access a diverse range of bicyclo[2.1.1]hexanes with new substitution patterns. nih.gov The reaction is believed to proceed through the generation of a diradical or radical anion intermediate from the BCB, which is then trapped by the alkene. nih.gov
A catalyst-controlled chemodivergent synthesis has been reported, enabling access to either bicyclo[2.1.1]hexanes or cyclobutenes from the reaction of bicyclo[1.1.0]butane amides with azadienes. nih.gov A Cu(I) catalyst promotes a formal cycloaddition to yield bicyclo[2.1.1]hexanes, while a Au(I) catalyst uniquely facilitates an addition–elimination pathway to give cyclobutenes. nih.gov DFT calculations suggest that the different coordination geometries of the metal catalysts are responsible for this divergent reactivity. nih.gov
Furthermore, a BF₃·Et₂O-catalyzed formal [2π + 2σ] cycloaddition of BCBs with benzofuran-derived oxa(aza)dienes has been developed for the construction of spiro[benzofuran-2,2'-bicyclo[2.1.1]hexanes]. chemrxiv.org This transformation provides facile access to a variety of functionalized spiro-bicyclo[2.1.1]hexanes in good yields and with excellent regioselectivity. chemrxiv.org
The synthesis of the parent this compound has also been a subject of interest, with various synthetic routes being explored over the years. acs.org
Mechanistic Investigations of Bicyclo 2.1.1 Hex 2 Ene Transformations
Pericyclic Reaction Mechanisms
Pericyclic reactions, which proceed through a cyclic transition state, are a key class of transformations for synthesizing and modifying bicyclo[2.1.1]hexane systems. The high strain energy inherent in these molecules often favors stepwise, non-concerted additions. nih.govsemanticscholar.org
Concerted versus Stepwise Pathways in Cycloadditions
The cycloaddition reactions leading to the bicyclo[2.1.1]hexane framework can proceed through either a concerted or a stepwise mechanism. The distinction between these pathways is not always clear-cut, with some reactions exhibiting characteristics of both. researchgate.net
In the context of [2π+2σ] cycloadditions of bicyclo[1.1.0]butanes (BCBs) with alkenes to form bicyclo[2.1.1]hexanes, a stepwise pathway is often proposed. nih.govnsf.gov This is particularly true for reactions initiated by single electron transfer (SET), thermolysis, or energy transfer, which can generate a diradical intermediate. nih.govnsf.gov The formation of this intermediate is a hallmark of a stepwise process. nih.govnsf.gov For instance, the reaction of bicyclo[1.1.0]butane with an alkene can be envisioned to proceed through the cleavage of the strained central C-C bond to form a diradical, which then reacts with the alkene in a stepwise manner. nih.govnsf.gov
However, computational studies on related systems, such as the cycloaddition of cyclopentyne (B14760497) with ethene, have shown that the energy difference between the concerted and diradical pathways can be small, with different computational methods sometimes favoring different mechanisms. researchgate.net This highlights the subtle balance of factors that determine the operative pathway. In some instances, a reaction may proceed through a highly asynchronous concerted transition state that is geometrically similar to a stepwise pathway. researchgate.net
Diradical Intermediates in Strain-Release Transformations
The significant strain energy of bicyclo[2.1.1]hex-2-ene and its precursors, such as bicyclo[1.1.0]butanes, makes them prone to transformations involving the formation of diradical intermediates. nih.govnsf.gov These intermediates are central to understanding the mechanism of many strain-release reactions.
In the synthesis of bicyclo[2.1.1]hexanes from bicyclo[1.1.0]butanes, a proposed strategy involves the cleavage of the strained central C-C bond to generate a diradical intermediate. nih.govnsf.govd-nb.info This diradical can then be trapped by an alkene to form the bicyclo[2.1.1]hexane product through a stepwise cycloaddition. nih.govnsf.gov For example, triplet energy transfer to an aryl ketone-substituted bicyclo[1.1.0]butane can induce the formation of a triplet diradical, which then reacts with an alkene. nih.govnsf.gov
The thermal decomposition of 2,3-diazathis compound also proceeds through a diradical intermediate, leading to stereorandom products. acs.org This contrasts with the photochemical decomposition, which can exhibit stereoselectivity. acs.org The existence of these diradical intermediates is supported by both experimental observations and theoretical calculations. researchgate.netacs.org
Stereochemical Course of Pericyclic Reactions Involving this compound
The stereochemistry of pericyclic reactions that form or involve this compound is a critical aspect of their utility in synthesis. The stereochemical outcome is often dictated by the reaction mechanism, whether it is concerted or stepwise.
In concerted reactions, the stereochemistry is often controlled by the principles of orbital symmetry. However, even in reactions that are formally "allowed" to be concerted, a stepwise mechanism can operate, leading to a loss of stereochemical information if the intermediate diradical has a sufficient lifetime to undergo bond rotations. researchgate.net
Conversely, some reactions that proceed through diradical intermediates can still exhibit high stereoselectivity. researchgate.net This can be attributed to dynamic effects where the lifetime of the diradical is shorter than the timescale of bond rotation, effectively preserving the stereochemistry of the starting materials. researchgate.net
In the context of ene-like reactions of bicyclo[1.1.0]butanes, highly stereoselective outcomes have been observed. nih.govsemanticscholar.org For example, the reaction of BCBs with cyclopropenes, generated in situ, can afford cyclopropyl-substituted cyclobutenes with excellent diastereoselectivity. semanticscholar.orgresearchgate.net Computational studies of these reactions support a concerted but highly asynchronous mechanism, where the high degree of stereoselectivity is rationalized by the calculated transition state energies. nih.govsemanticscholar.org
Photochemical Reaction Mechanisms
Photochemistry provides an alternative and often powerful method for accessing and transforming strained molecules like this compound. These reactions often proceed through distinct mechanistic pathways compared to their thermal counterparts.
Triplet Pathways and Energy Transfer Processes
Triplet-sensitized photoreactions are a common strategy for initiating transformations of this compound precursors. nih.govnsf.govorganic-chemistry.org In these reactions, a photocatalyst or sensitizer (B1316253) absorbs light and transfers its triplet energy to the substrate, which then undergoes a chemical reaction. nih.govnsf.govorganic-chemistry.org
A notable example is the synthesis of bicyclo[2.1.1]hexanes via the intramolecular crossed [2+2] photocycloaddition of styrene (B11656) derivatives. organic-chemistry.org This reaction is enabled by triplet energy transfer from an iridium photocatalyst. organic-chemistry.org The mechanism is believed to involve the formation of a triplet excited state of the diene substrate, which then undergoes cyclization. organic-chemistry.org Similarly, the synthesis of bicyclo[2.1.1]hexanes from bicyclo[1.1.0]butanes and alkenes can be initiated by triplet energy transfer to an aryl ketone-substituted BCB. nih.govnsf.gov This process generates a triplet diradical intermediate that subsequently reacts with the alkene. nih.govnsf.gov
The choice of sensitizer is crucial for the efficiency of these reactions, as its triplet energy must be appropriate to selectively excite the desired reactant. nsf.gov
Photochemical Denitrogenation of Azoalkanes
The photochemical extrusion of nitrogen from cyclic azoalkanes is a well-established method for generating strained bicyclic compounds. acs.orgbeilstein-archives.org The photolysis of 2,3-diazathis compound, for instance, leads to the formation of bicyclo[1.1.0]butane. acs.org
Mechanistic studies, including multireference calculations and non-adiabatic molecular dynamics simulations, have provided detailed insights into the photophysics and stereoselectivity of these reactions. acs.org The initial step is typically an n → π* electronic excitation. acs.org The subsequent denitrogenation can proceed through a stepwise C-N bond cleavage. acs.org
Interestingly, the direct photolysis of deuterated 2,3-diazathis compound has been shown to produce an excess of the inverted stereoisomer of the resulting bicyclo[1.1.0]butane. acs.org This stereoselectivity is a key feature of the photochemical pathway and is attributed to the dynamics of the excited state. acs.org Theoretical models have been developed to predict the stereoselectivities of these reactions, which are crucial for the synthesis of stereochemically defined, highly strained molecules. acs.org In contrast, photosensitized reactions involving a triplet diradical intermediate can lead to a loss of stereoselectivity. acs.org
| Reaction Type | Reactants | Key Mechanistic Feature | Products |
| [2π+2σ] Cycloaddition | Bicyclo[1.1.0]butane, Alkene | Stepwise pathway via diradical intermediate | Bicyclo[2.1.1]hexane |
| Intramolecular [2+2] Photocycloaddition | Styrene derivative | Triplet energy transfer from photocatalyst | Bicyclo[2.1.1]hexane |
| Photochemical Denitrogenation | 2,3-Diazathis compound | Stepwise C-N bond cleavage, stereoselective inversion | Bicyclo[1.1.0]butane, Nitrogen |
| Ene-like Reaction | Bicyclo[1.1.0]butane, Cyclopropene | Concerted, asynchronous transition state | Cyclopropyl-substituted cyclobutene |
Norrish Type II Cyclization and Cleavage Mechanisms in Derivatives
The Norrish Type II reaction is a photochemical process involving the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to a 1,4-biradical intermediate. numberanalytics.comwikipedia.org This intermediate can then undergo either cyclization to form a cyclobutanol (B46151) derivative (Norrish-Yang reaction) or cleavage to yield an enol and an alkene. wikipedia.org
In derivatives of bicyclo[2.1.1]hexane, the photochemical behavior is significantly influenced by the rigid structure of the bicyclic system. For instance, the irradiation of methyl bicyclo[2.1.1]hexane-5-carbonylbenzoate results in both Norrish Type II cyclization and cleavage products. researchgate.netresearchgate.net The competition between these two pathways is dictated by the stability of the 1,4-biradical intermediate and the geometric constraints of the molecule. numberanalytics.comresearchgate.net
The formation of the 1,4-biradical is initiated by the absorption of light by the carbonyl group. numberanalytics.com Subsequent intramolecular hydrogen abstraction from the γ-carbon leads to the biradical species. The fate of this intermediate is then determined by the conformational flexibility of the system. In some cases, particularly in rigid systems where photoelimination would lead to a highly strained alkene, cyclization is the favored pathway. youtube.comyoutube.com
A study on the photolysis of a specific bicyclo[2.1.1]hexyl derivative, methyl 5-methylbicyclo[2.1.1]hexane-5-carbonylbenzoate, exclusively yielded the Norrish-Yang photocyclization product. researchgate.net This high selectivity is attributed to the specific geometric parameters of the molecule that favor the cyclization pathway. researchgate.net
| Reactant | Reaction Type | Products | Product Ratio (Cyclization:Cleavage) |
| Methyl bicyclo[2.1.1]hexane-5-carbonylbenzoate | Norrish Type II | Cyclization and Cleavage Products | 1:2.2 researchgate.netresearchgate.net |
| Methyl 5-methylbicyclo[2.1.1]hexane-5-carbonylbenzoate | Norrish Type II | Cyclization Product Only | 1:0 researchgate.net |
Electrophilic Addition and Solvolysis Mechanisms
The strained double bond in this compound makes it susceptible to electrophilic attack. The mechanisms of these reactions, as well as the related solvolysis of its derivatives, often involve the formation and rearrangement of carbocation intermediates.
Electrophilic addition to this compound can proceed through various pathways, leading to a range of products depending on the electrophile and reaction conditions. The presence of the double bond within the strained bicyclic system makes it reactive towards addition reactions. ontosight.ai For instance, the reaction of bicyclo[2.1.1]hexene with dibromocarbene, followed by hydrolysis, yields a 3-bromo derivative. researchgate.net
Recent studies have explored the use of bicyclo[1.1.0]butanes (BCBs) as precursors for the synthesis of functionalized bicyclo[2.1.1]hexenes. A scandium-catalyzed (3+2) annulation of BCBs with ynamides provides a direct route to 2-amino-bicyclo[2.1.1]hexenes. semanticscholar.org The proposed mechanism involves nucleophilic addition of the ynamide to the BCB, followed by annulation. semanticscholar.org
The solvolysis of bicyclo[2.1.1]hex-2-yl sulfonates provides insight into the behavior of carbocations within this strained framework. Studies have shown that the solvolysis of these substrates often proceeds with significant rate enhancement compared to model compounds, suggesting the involvement of non-classical carbonium ions. core.ac.uk
For example, the solvolysis of tricyclo[3.1.0.0²,⁶]hex-3-yl mesylate, a related strained system, occurs with a rate enhancement of 1.4 x 10⁵ compared to bicyclo[2.1.1]hex-2-yl tosylate. scispace.com This is attributed to the participation of a β-carbon in a trans position to the leaving group, leading to the immediate formation of a rearranged bicyclo[2.1.1]hex-2-en-5-yl cation. scispace.com Nucleophilic attack then occurs at the two-carbon bridge of this cation. scispace.com
In the tropylium (B1234903) ion annelated with this compound, stabilization of the carbocation is achieved through σ-π conjugation with the strained bicyclic framework. researchgate.net This stabilization outweighs the destabilization caused by π-bond localization. researchgate.net
Cope Rearrangements in this compound Derivatives
The Cope rearrangement is a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of 1,5-dienes. The rigid framework of this compound derivatives provides a unique opportunity to study the conformational requirements and intermediates of this reaction.
Computational studies on the conformationally restricted allenyl Cope rearrangement of syn-6-propadienylthis compound have shown that this reaction proceeds through a concerted pathway. nih.govacs.org This is in contrast to other allenyl Cope rearrangements that involve diradical intermediates. nih.govacs.org The concerted nature of this reaction is attributed to the relative instability of the potential tricyclic diradical intermediate and the ability to form a strong sp-sp² sigma bond in the transition state. nih.govacs.org This represents one of the first examples of a fully concerted allenyl Cope rearrangement. nih.govacs.org
In contrast to the allenyl derivative, the Cope rearrangement of syn-6-ethenylthis compound is calculated to proceed through a diallylic diradical intermediate. nih.govacs.org This highlights how a subtle change in the substituent can dramatically alter the reaction mechanism from a concerted to a stepwise pathway. The formation of the diradical is favored in this case because the alternative concerted transition state would involve the formation of a weaker sp²-sp² sigma bond. nih.govacs.org
| Derivative | Rearrangement Type | Proposed Mechanism | Key Intermediate/Transition State |
| syn-6-Propadienylthis compound | Allenyl Cope Rearrangement | Concerted nih.govacs.org | Single transition state with sp-sp² sigma bond formation nih.govacs.org |
| syn-6-Ethenylthis compound | Cope Rearrangement | Stepwise nih.govacs.org | Diallylic diradical intermediate nih.govacs.org |
Computational and Theoretical Studies on Bicyclo 2.1.1 Hex 2 Ene
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) methods have been instrumental in understanding the fundamental chemical nature of Bicyclo[2.1.1]hex-2-ene and its derivatives. These calculations have been particularly insightful in mapping out reaction pathways and understanding the stability of intermediates.
Exploration of Potential Energy Surfaces
Computational studies have extensively explored the potential energy surfaces (PES) of reactions involving derivatives of this compound, particularly for pericyclic reactions like the Cope rearrangement. High-level calculations, such as the (8,8)CASPT2/6-31G//(8,8)CASSCF/6-31G level of theory, have been used to map the intricate energy landscapes of these transformations.
For instance, the conformationally restricted allenyl Cope rearrangement of syn-6-propadienylthis compound was found to proceed through a fully concerted pathway. In contrast, calculations at the (6,6)CASPT2/6-31G//(6,6)CASSCF/6-31G level for the Cope rearrangement of syn-6-ethenylthis compound revealed a different mechanism. The PES for this reaction showed the involvement of a diallylic diradical intermediate, indicating a stepwise, nonconcerted pathway acs.orgnih.gov. These studies highlight how subtle changes in substituent patterns can dramatically alter the topography of the potential energy surface, dictating the reaction mechanism.
Assessment of Concertedness and Intermediate Stability
A key focus of theoretical work has been to determine whether reactions involving the this compound framework are concerted or proceed through discrete intermediates. The stability of these potential intermediates is a deciding factor.
In the case of the allenyl Cope rearrangement of syn-6-propadienylthis compound, the concerted nature is attributed to two primary factors. First, the potential tricyclic diradical intermediate is relatively unstable compared to intermediates in less conformationally restricted systems. Second, the transition state benefits from the formation of a stronger sp-sp² σ bond acs.orgnih.gov.
Conversely, the rearrangement of syn-6-ethenylthis compound proceeds via a diallylic diradical intermediate because a concerted transition state would involve the formation of a weaker sp²-sp² σ bond, making the stepwise pathway energetically more favorable acs.orgnih.gov. This comparative analysis underscores the power of computational chemistry in predicting reaction mechanisms by assessing the relative stabilities of transition states and intermediates.
| Reactant | Computational Method | Reaction Pathway | Intermediate | Reference |
|---|---|---|---|---|
| syn-6-propadienylthis compound | (8,8)CASPT2/6-31G//(8,8)CASSCF/6-31G | Concerted | None (proceeds via a single transition state) | acs.orgnih.gov |
| syn-6-ethenylthis compound | (6,6)CASPT2/6-31G//(6,6)CASSCF/6-31G | Stepwise (Nonconcerted) | Diallylic Diradical | acs.orgnih.gov |
Analysis of Electronic Structure and Bonding
The electronic structure of this compound is dominated by the effects of its significant ring strain. Ab initio molecular orbital (MO) calculations have been employed to understand these effects, particularly the phenomenon of double bond pyramidalization. Due to the rigid bicyclic framework, the olefinic carbons and their substituents cannot lie in a single plane, leading to a distorted π-system.
Theoretical studies on related systems have shown that hyperconjugative interactions between the central double bond and the norbornene σ skeleton are significant. In derivatives where the olefinic carbons are replaced by silicon, these interactions are greatly diminished. Analysis of the frontier molecular orbitals (HOMO and LUMO) in systems annelated with this compound units reveals that orbital interactions with the strained bicyclic ring can significantly raise the LUMO level, thereby reducing the antiaromaticity of an attached cyclooctatetraene (B1213319) ring. This demonstrates the profound influence of the strained σ-framework on the π-electronic properties of the molecule.
Quantum-Mechanical Studies
Beyond standard DFT and ab initio methods, other quantum-mechanical theories have been applied to gain deeper insights into the charge distribution and spectroscopic properties of this compound.
Atoms in Molecules (AIM) Theory Applications
The Quantum Theory of Atoms in Molecules (QTAIM) has been used to analyze the electron density and bonding characteristics in complex systems containing the this compound moiety. This method partitions the electron density of a molecule into atomic basins, allowing for the quantitative analysis of atomic properties and interatomic interactions.
In a study of a trisannelated benzene (B151609) system fused with Bicyclo[2.1.1]hexene units, QTAIM analysis was used to characterize cation-π interactions. The analysis revealed that upon binding with metal ions, the C-C bonds of the central six-membered ring were weakened. Furthermore, the AIM analysis identified the presence of stabilizing H-H interactions, challenging the conventional view of these as purely non-bonded repulsive interactions. This application demonstrates the utility of AIM in uncovering subtle, non-covalent interactions that contribute to molecular stability.
Calculation of NMR Chemical Shift Parameters (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable DFT-based approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method has become an essential tool for confirming molecular structures and assigning complex NMR spectra by comparing calculated shifts with experimental data.
| Compound | Nucleus | Position | Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| (Bicyclo[2.1.1]hexeno)benzene | ¹H | Olefinic | ~6.1 | acs.org |
| (Bicyclo[2.1.1]hexeno)benzene | ¹H | Bridgehead | ~3.3 | acs.org |
| (Bicyclo[2.1.1]hexeno)benzene | ¹³C | Olefinic | ~138 | acs.org |
| (Bicyclo[2.1.1]hexeno)benzene | ¹³C | Bridgehead | ~45 | acs.org |
Conformational Analysis through Molecular Modeling
Molecular modeling studies have provided significant insights into the conformational preferences of this compound and its derivatives. These computational approaches allow for the examination of molecular geometries and energy landscapes that are often difficult to probe experimentally.
Theoretical calculations, including ab initio and density functional theory (DFT) methods, have been employed to determine the stable conformations of these bicyclic systems. For instance, calculations at the (8,8)CASPT2/6-31G//(8,8)CASSCF/6-31G level of theory have been utilized to explore the potential energy surfaces of related compounds, revealing the intricate details of their molecular structure.
Non-adiabatic molecular dynamics (NAMD) simulations have also been a valuable tool in understanding the conformational dynamics, particularly in photochemical reactions. These simulations can trace the geometric evolution of the molecule on excited-state potential energy surfaces, providing a detailed picture of conformational changes during a reaction. For example, Wigner sampling of diazabicyclo[2.1.1]hexene has been used to generate initial conditions for NAMD trajectories to study its photodynamics. acs.org
The table below summarizes key computational parameters and findings from conformational analyses of this compound and related structures.
| Computational Method | Key Findings |
| (8,8)CASPT2/6-31G | Used to calculate potential energy surfaces for conformationally restricted rearrangements. nih.gov |
| NAMD with CASSCF | Elucidated the stepwise C-N bond-breaking mechanism and conformational changes in diazabicyclo[2.1.1]hex-2-enes. beilstein-journals.org |
| Wigner Sampling | Generated initial conditions for NAMD simulations to explore a broad region of Franck-Condon points. acs.org |
| DFT/B3LYP with 6-31+G | Optimized geometries of related distyrylbenzene conformers to understand their relative energies. researchgate.net |
These computational studies collectively indicate that the this compound framework possesses a rigid structure with well-defined conformational preferences, which in turn govern its reactivity.
Strain Energy Calculations and Analysis
The strained ring system of this compound is a defining feature that significantly influences its chemical properties and reactivity. Computational chemistry provides powerful methods to quantify this strain energy. Strain energy is typically determined by comparing the calculated heat of formation of the molecule with that of a hypothetical, strain-free reference compound constructed from group increments.
One common approach involves using isodesmic or homodesmotic reactions in conjunction with electronic structure theory to calculate the strain energy. High-level computational methods such as W1BD, G-4, CBS-APNO, and CBS-QB3, as well as density functional theory (DFT) methods like M06-2X, are used to obtain accurate energies for these reactions.
The table below presents a comparison of the strain energies of this compound and related bicyclic compounds.
| Compound | Strain Energy (kcal/mol) |
| This compound | 58 thieme-connect.de |
| Bicyclo[2.1.1]hexane | 38.0–39.3 swarthmore.edu |
| Bicyclo[2.2.0]hex-2-ene | 56.8–58.1 swarthmore.edu |
| Bicyclo[3.1.0]hexane | 32.4 swarthmore.edu |
The significant strain energy of this compound makes it a reactive species, prone to undergo reactions that release this strain, such as cycloadditions and rearrangements.
Kinetic and Mechanistic Computational Insights
Computational studies have been instrumental in elucidating the kinetics and mechanisms of reactions involving this compound and its derivatives. These theoretical investigations provide a molecular-level understanding of reaction pathways, transition states, and the factors controlling stereoselectivity.
For instance, computational models have been used to study the Cope rearrangement of substituted bicyclo[2.1.1]hex-2-enes. nih.gov These studies have revealed that the reaction can proceed through either a concerted or a stepwise mechanism involving diradical intermediates, depending on the substituents. nih.gov The relative stability of potential diradical intermediates and the ability to form strong σ-bonds in the transition state are key factors determining the reaction pathway. nih.gov
In the context of photochemical reactions, non-adiabatic molecular dynamics (NAMD) simulations have provided deep insights into the denitrogenation of diazabicyclo[2.1.1]hex-2-enes. acs.org These simulations have shown that the reaction proceeds through a stepwise cleavage of the C-N bonds and can lead to stereoselective product formation. acs.org The stereochemical outcome is influenced by the dynamics on the excited-state potential energy surface and the location of minimum energy crossing points between electronic states. acs.org
Computational investigations have also shed light on strain-release cycloadditions. nih.govnsf.gov For example, the reaction of bicyclo[1.1.0]butanes with alkenes to form bicyclo[2.1.1]hexanes has been studied computationally, revealing a concerted pathway and providing a rationale for the observed high stereoselectivity. acs.org
The table below summarizes key computational findings regarding the kinetics and mechanisms of reactions involving the bicyclo[2.1.1]hexane framework.
| Reaction Type | Computational Method(s) | Key Mechanistic Insights |
| Cope Rearrangement | CASPT2//CASSCF nih.gov | Can proceed via concerted or stepwise (diradical) pathways depending on substituents. nih.gov |
| Photochemical Denitrogenation | NAMD, CASSCF acs.orgbeilstein-journals.org | Stepwise C-N bond cleavage; stereoselectivity determined by excited-state dynamics. acs.org |
| [2π + 2σ] Cycloaddition | DFT | Sensitization of bicyclo[1.1.0]butane followed by stepwise cycloaddition with an alkene. nih.govnsf.gov |
| Alder-Ene Reaction | DFT | A concerted, 'one step-two-stage' pathway with delayed C-H transfer rationalizes the high stereoselectivity in reactions with cyclopropenes. acs.org |
These computational insights are crucial for understanding the reactivity of this compound and for designing new synthetic methodologies that exploit its unique chemical properties.
Advanced Spectroscopic Characterization of Bicyclo 2.1.1 Hex 2 Ene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure of bicyclo[2.1.1]hex-2-ene in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed insights into the connectivity and chemical environment of each atom within the molecule.
The ¹H NMR spectrum of this compound is complex due to the distinct chemical environments of its eight protons and the presence of complex spin-spin coupling. The strained bicyclic framework results in a wide dispersion of chemical shifts. The olefinic protons at C2 and C3 are expected to resonate in the typical alkene region, but their exact shift is influenced by the ring strain. The bridgehead protons (at C1 and C4) are highly shielded and appear at unusually high fields, a characteristic feature of such bicyclic systems. The methylene (B1212753) protons at C5 and C6 are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, typically as complex multiplets due to geminal and vicinal coupling.
Quantitative ¹H NMR (qNMR) can be employed to determine the concentration of this compound in solution with high precision by integrating its signals against an internal standard of known concentration. acs.org This method is valuable for monitoring reaction kinetics or determining product yields in syntheses involving this compound. acs.org
Table 1: Estimated ¹H NMR Chemical Shifts for this compound Note: Exact values can vary based on solvent and experimental conditions. Data is estimated based on general principles and analysis of related derivatives.
| Proton(s) | Position | Estimated Chemical Shift (δ, ppm) | Multiplicity |
| 2H | Olefinic (C2, C3) | 5.9 - 6.2 | Multiplet |
| 2H | Bridgehead (C1, C4) | 2.5 - 2.9 | Multiplet |
| 2H | Methylene (C5-endo, C6-endo) | 1.2 - 1.6 | Multiplet |
| 2H | Methylene (C5-exo, C6-exo) | 1.7 - 2.1 | Multiplet |
The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. Due to molecular symmetry, the spectrum is expected to show four distinct signals corresponding to the olefinic, bridgehead, and two methylene carbons (one for the one-carbon bridge and one for the two-carbon bridge). The chemical shifts of the carbon atoms are significantly affected by the strain and hybridization. The olefinic carbons (C2, C3) appear in the typical downfield region for sp²-hybridized carbons. The sp³-hybridized bridgehead carbons (C1, C4) and methylene carbons (C5, C6) are shifted to characteristic positions that reflect the unique electronic environment imposed by the bicyclic structure. Analysis of ¹³C NMR spectra is crucial for confirming the stereochemistry of derivatives. electronicsandbooks.com
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound Note: Data is estimated based on general principles and analysis of related polycyclic compounds.
| Carbon(s) | Position | Estimated Chemical Shift (δ, ppm) |
| C2, C3 | Olefinic | 138 - 142 |
| C1, C4 | Bridgehead | 40 - 45 |
| C5 | Methylene (one-carbon bridge) | 38 - 42 |
| C6 | Methylene (two-carbon bridge) | 30 - 35 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the key functional group is the carbon-carbon double bond within a strained ring. The IR spectrum provides characteristic absorption bands that confirm its presence.
The most diagnostic absorptions include:
C-H stretch (sp²): A sharp band appearing just above 3000 cm⁻¹ is characteristic of the C-H bonds on the double bond (vinylic C-H).
C-H stretch (sp³): Bands appearing just below 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds on the saturated portion of the molecule.
C=C stretch: The stretching vibration of the carbon-carbon double bond typically gives rise to a medium-intensity band in the 1650-1600 cm⁻¹ region. The exact position is sensitive to the ring strain.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Vinylic (=C-H) | ~3050 | Medium |
| C-H Stretch | Aliphatic (-C-H) | 2850 - 2960 | Strong |
| C=C Stretch | Alkene | ~1640 | Medium |
| CH₂ Bend (Scissoring) | Methylene | ~1450 | Medium |
| C-H Bend (Out-of-plane) | Alkene | 700 - 900 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₈), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 80.
The fragmentation of this compound is governed by its strained structure. The ionized molecule will tend to fragment in ways that relieve this strain. A plausible and common fragmentation pathway for cyclic alkenes is a retro-Diels-Alder reaction. In this case, it would lead to the expulsion of an ethene molecule (28 Da), resulting in a prominent fragment ion corresponding to the cyclobutadiene (B73232) radical cation (C₄H₄⁺) at m/z 52. Other fragmentation pathways involving rearrangements of the strained carbocyclic framework are also possible, leading to a unique mass spectrum that serves as a molecular fingerprint. GC-MS analysis has been used to identify derivatives such as 2-ethenyl-bicyclo[2.1.1]hex-2-ene in complex mixtures. sdiarticle5.comsdiarticle5.com
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Identity |
| 80 | [C₆H₈]⁺ | Molecular Ion (M⁺) |
| 79 | [C₆H₇]⁺ | [M-H]⁺ |
| 65 | [C₅H₅]⁺ | [M-CH₃]⁺ |
| 52 | [C₄H₄]⁺ | Retro-Diels-Alder fragment (loss of C₂H₄) |
| 39 | [C₃H₃]⁺ | Cyclopropenyl cation |
X-ray Crystallography for Solid-State Structural Determination
While this compound is a liquid at standard conditions, its precise gas-phase structure has been determined by microwave spectroscopy, a technique that provides highly accurate bond lengths and angles. researchgate.net These studies reveal the significant distortion from idealized geometries, quantifying the extent of ring strain. researchgate.net For solid derivatives of this compound, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement. researchgate.net This technique provides precise coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. This data is critical for understanding how substituents affect the strained bicyclic core and how the molecular geometry influences the compound's physical properties and reactivity in the solid state. ru.nl
Table 5: Gas-Phase Molecular Structure of this compound from Microwave Spectroscopy researchgate.net
| Parameter | Atoms | Value |
| Bond Length | C2=C3 | 1.341 ± 0.002 Å |
| Bond Length | C1-C2 | 1.529 ± 0.002 Å |
| Bond Length | C1-C5 | 1.568 ± 0.001 Å |
| Bond Angle | ∠C1C2C3 | 103.3 ± 0.1° |
| Dihedral Angle | Four-membered ring | 126.7 ± 0.2° |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The chromophore in this compound is the isolated carbon-carbon double bond. For simple, non-conjugated alkenes, the primary electronic transition is the π → π* transition, which requires high energy to excite an electron from the π bonding orbital to the π* antibonding orbital.
This transition typically occurs at wavelengths below 200 nm, in the vacuum ultraviolet (VUV) region. Therefore, this compound is expected to be transparent and show no significant absorbance in the standard UV-Vis spectral range (200-800 nm). While the high ring strain may cause a slight bathochromic (red) shift compared to a simple acyclic alkene, it is insufficient to move the absorption maximum into the accessible UV region. The introduction of conjugating groups or auxochromes to the bicyclic system would, however, shift the absorption to longer wavelengths, making UV-Vis spectroscopy a useful tool for analyzing such derivatives. researchgate.net
Applications of Bicyclo 2.1.1 Hex 2 Ene and Its Derivatives in Advanced Organic Synthesis
Strategic Building Blocks in Complex Molecule Synthesis
The inherent strain in the bicyclo[2.1.1]hexane skeleton and the reactivity of the double bond in bicyclo[2.1.1]hex-2-ene provide a powerful platform for the synthesis of more complex molecular architectures.
This compound derivatives are versatile precursors for creating complex, multi-ring systems. A key strategy involves intramolecular cycloaddition reactions. For instance, thermally induced intramolecular [2π + 2σ] cycloadditions of bicyclo[1.1.0]butanes (BCBs), which can be precursors to the bicyclo[2.1.1]hexane system, have been used to access complex tricyclic compounds. nsf.govnih.gov These reactions leverage the strain-release of the bicyclobutane core to drive the formation of new rings. nsf.gov
Another powerful method is the intramolecular crossed [2+2] photocycloaddition of 1,5-dienes, which proceeds under visible light irradiation to furnish the bicyclo[2.1.1]hexane core. semanticscholar.org This core can then be further manipulated. For example, a photochemical Wolff rearrangement of a diazoketone derived from norbornanone can produce a bicyclo[2.1.1]hexane carboxylic acid, a key intermediate for further functionalization into polycyclic structures. nih.gov These synthetic strategies highlight the utility of the bicyclo[2.1.1]hexane framework as a rigid template for elaborating novel and complex three-dimensional molecules.
Interactive Table: Examples of Polycyclic Synthesis Strategies
| Starting Material Type | Reaction Type | Resulting Scaffold | Key Feature | Citations |
|---|---|---|---|---|
| Substituted 1,5-Hexadienes | Visible-light mediated [2+2] photocycloaddition | Polysubstituted Bicyclo[2.1.1]hexanes | Unified access to 11 distinct substitution patterns | semanticscholar.org |
| Bicyclo[1.1.0]butanes (BCBs) | Intermolecular [2π + 2σ] cycloaddition with alkenes | Polysubstituted Bicyclo[2.1.1]hexanes | Access to new substitution patterns via alkene insertion | nsf.govnih.gov |
| Diazoketone from Norbornanone | Photochemical Wolff Rearrangement | Bicyclo[2.1.1]hexane-2-carboxylic acid | Gram-scale synthesis of a versatile functionalized intermediate | nih.gov |
The unique geometry of this compound has been exploited in annulation strategies to create highly strained and novel aromatic and pseudo-aromatic systems. A notable example is the efficient synthesis of a benzene (B151609) ring and a planar cyclooctatetraene (B1213319) that are fully annelated with this compound units. acs.org This was achieved through cobalt-catalyzed cyclotrimerization of hexaethynylbenzene followed by further transformations, demonstrating how the bicyclic alkene can be used to build up to larger, conjugated ring systems. acs.org Such strategies push the boundaries of synthetic chemistry, creating molecules with unusual electronic properties and structures.
Role in Medicinal Chemistry and Bioisosteric Design
In medicinal chemistry, there is a constant drive to improve the properties of drug candidates, such as their solubility, metabolic stability, and target affinity. One successful strategy is "escaping flatland," which involves replacing flat, aromatic rings with three-dimensional, saturated scaffolds. rsc.orgnih.gov Bicyclo[2.1.1]hexane derivatives have emerged as highly valuable players in this field. researchgate.netmanchester.ac.uk
A bioisostere is a chemical substituent that can replace another in a drug molecule without significantly changing its biological activity, while potentially improving its pharmacokinetic or pharmacodynamic properties. Bicyclo[2.1.1]hexanes are increasingly used as saturated, C(sp³)-rich bioisosteres of benzene rings. nih.govnih.govenamine.netchemrxiv.org Their rigid, three-dimensional structure provides well-defined exit vectors for substituents, mimicking the spatial arrangement of substituted aromatic rings while offering improved physicochemical properties like decreased lipophilicity and enhanced metabolic stability. nih.govthieme-connect.com
The 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexane scaffolds have been specifically identified and validated as excellent mimics for the ortho-substituted benzene ring. nih.govenamine.netchemrxiv.orgrsc.org The distance and angle between the substituents on the bicyclic core closely match those of an ortho-substituted phenyl group. nih.gov This geometric similarity allows the bicyclic core to be swapped into known bioactive molecules, retaining or sometimes enhancing biological activity while creating novel, patent-free chemical entities. nih.govrsc.org This concept has been successfully demonstrated by incorporating the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structures of commercial fungicides like boscalid, bixafen, and fluxapyroxad, resulting in saturated analogues with high antifungal activity. nih.govchemrxiv.orgrsc.org An enantioselective synthesis has been developed to provide access to specific enantiomers, which can show markedly different biological effects, highlighting the importance of three-dimensional structure. nih.gov
Interactive Table: Geometric Comparison of Ortho-Benzene and Bioisosteres
| Scaffold | Substitution Pattern | Key Geometric Feature | Application Example | Citations |
|---|---|---|---|---|
| Benzene | ortho (1,2-disubstituted) | Planar, sp² hybridized | Core of many drugs/agrochemicals | nih.gov |
| Bicyclo[2.1.1]hexane | 1,2-disubstituted | Saturated, rigid mimic of ortho-benzene geometry | Saturated analogues of boscalid, bixafen | nih.govchemrxiv.orgrsc.org |
| Bicyclo[2.1.1]hexane | 1,5-disubstituted | Saturated, rigid mimic with different exit vectors | General bioisostere for drug analogues | researchgate.netnih.gov |
Cyclopentane (B165970) is a common ring found in pharmaceuticals, but its conformational flexibility can be a drawback, leading to a potential loss of binding affinity. nih.govdigitellinc.com Conformational rigidification is a proven strategy to enhance drug properties. digitellinc.com Bicyclo[2.1.1]hexane, particularly with 2,5-disubstitution, serves as a rigidified variant of 1,3-disubstituted cyclopentanes. nih.govrsc.org This rigid scaffold locks the conformation, presenting defined exit vectors and potentially improving target engagement. digitellinc.com
The use of these scaffolds is a key part of the broader trend toward increasing the sp³-richness of drug candidates. chemrxiv.orgrsc.orgnih.gov Molecules rich in sp³-hybridized carbon atoms tend to have improved solubility and metabolic profiles compared to their flat, aromatic sp²-counterparts. rsc.org Efficient and modular synthetic routes, often using photochemistry, have been developed to access a diverse range of 1,2-disubstituted bicyclo[2.1.1]hexane modules, opening the door to a vast and underexplored sp³-rich chemical space for drug discovery. chemrxiv.orgrsc.orgnih.gov
Synthesis of Pharmaceutically Relevant Analogues
The bicyclo[2.1.1]hexane framework is increasingly recognized as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its rigid, three-dimensional structure offers a unique conformational profile that can lead to improved pharmacological properties compared to traditional, often planar, aromatic systems. Researchers have successfully incorporated the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structures of known bioactive compounds, such as the fungicides boscalid, bixafen, and fluxapyroxad, resulting in saturated analogues with significant antifungal activity. rsc.org
One notable example is the synthesis of an sp³-rich analog of nitazoxanide, a broad-spectrum antiparasitic and antiviral drug. nih.govchemistryviews.org This demonstrates the potential of bicyclo[2.1.1]hexan-2-ones as key intermediates for accessing structurally complex and three-dimensionally diverse molecules with potential therapeutic applications. nih.gov The ability to replace ortho-substituted benzene rings with the 1,2-disubstituted bicyclo[2.1.1]hexane moiety provides a pathway to patent-free analogues of existing drugs. rsc.org
Incorporation into Chemical Libraries for Drug Discovery
The inclusion of structurally diverse and three-dimensional motifs in chemical libraries is a critical strategy in modern drug discovery. rsc.orgsemanticscholar.org Bicyclo[2.1.1]hexanes are increasingly being integrated into these libraries to expand the available chemical space for high-throughput screening. rsc.orgnih.gov The rigid nature and well-defined exit vectors of the bicyclo[2.1.1]hexane scaffold make it an attractive building block for creating novel molecular architectures. nih.govenamine.net
The development of synthetic methods that provide access to a wide range of substituted bicyclo[2.1.1]hexanes is crucial for their effective use in drug discovery programs. rsc.orgsemanticscholar.org Photocatalytic cycloaddition reactions, for instance, have enabled the unified synthesis of bicyclo[2.1.1]hexanes with numerous distinct substitution patterns, including those that can act as bioisosteres for ortho-, meta-, and polysubstituted benzenes. rsc.orgsemanticscholar.org This versatility allows for the exploration of chemical space that is not accessible with traditional aromatic motifs. rsc.org The availability of these unique bicyclic scaffolds from commercial suppliers further facilitates their incorporation into drug discovery pipelines. enamine.net
Development of Specialized Bicyclic Building Blocks
The advancement of synthetic methodologies has led to the creation of specialized bicyclic building blocks derived from the bicyclo[2.1.1]hexane framework. These building blocks serve as versatile intermediates for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Substituted Bicyclo[2.1.1]hexanones
Substituted bicyclo[2.1.1]hexan-2-ones are valuable intermediates for the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane derivatives, which can serve as saturated bioisosteres of ortho-substituted benzene rings. rsc.orgnih.govchemistryviews.org A two-step procedure involving a samarium(II) iodide-mediated transannular pinacol (B44631) coupling followed by an acid-catalyzed pinacol rearrangement has been developed to produce a diverse range of 1-substituted bicyclo[2.1.1]hexan-2-ones from cyclobutanedione precursors. nih.govchemistryviews.org This method has proven effective for preparing bicyclic ketones with a variety of substituents at the 1-position in moderate to good yields. chemistryviews.org These ketones are promising starting materials for the synthesis of three-dimensionally rich and molecularly complex compounds, as demonstrated by the synthesis of a saturated analogue of the pharmaceutical agent nitazoxanide. nih.govchemistryviews.org
Functionalized 2-Amino-Bicyclo[2.1.1]hexenes
Functionalized 2-amino-bicyclo[2.1.1]hexenes represent an important class of compounds that can mimic the spatial arrangement of substituted anilines, which are prevalent in many pharmaceuticals. rsc.orgrsc.orgresearchgate.net A significant breakthrough in the synthesis of these compounds is the scandium(III) triflate-catalyzed (3+2) annulation of bicyclo[1.1.0]butanes (BCBs) with ynamides. rsc.orgrsc.orgresearchgate.netnih.govnih.gov This method provides a facile, one-step route to a wide array of polysubstituted 2-amino-bicyclo[2.1.1]hexenes under mild conditions. rsc.orgresearchgate.netnih.govnih.gov The reaction proceeds through a likely nucleophilic addition of the ynamide to the BCB, followed by cyclization. rsc.orgrsc.orgresearchgate.net This approach is notable for being the first to utilize the carbon-carbon triple bond of ynamides as a coupling partner for BCBs, yielding products with a functionalizable amino group and a strained alkene moiety. rsc.orgrsc.orgresearchgate.net
Chiral 2-Aza-Bicyclo[2.1.1]hexanes
Chiral 2-aza-bicyclo[2.1.1]hexanes (aza-BCHs) are of significant interest as they can serve as three-dimensional bioisosteres for pyrrolidine, a common motif in drug molecules, potentially improving properties like solubility and metabolic stability. acs.orgthieme-connect.comthieme-connect.de The enantioselective synthesis of these scaffolds has been a focus of recent research. One successful approach involves a copper(I) triflate-catalyzed [2π + 2σ] cycloaddition of bicyclobutanes (BCBs) with imines, utilizing 8-quinolinyl-oxazoline ligands to achieve high enantioselectivity. thieme-connect.comthieme-connect.de The success of this transformation is highly dependent on the pyrazole-amide substituent on the BCB. thieme-connect.comthieme-connect.de
Another strategy employs an organocatalytic asymmetric formal cycloaddition of BCBs with N-aryl imines, catalyzed by a confined imidodiphosphorimidate (IDPi) Brønsted acid. acs.org This method generates chiral aza-BCHs with high enantioselectivity (up to 99:1 er) and is compatible with a range of BCBs bearing ester, ketone, and amide functionalities. acs.org Additionally, a zinc-catalyzed (3+2) cycloaddition of BCBs with imines has been reported for the efficient synthesis of chiral aza-BCHs containing α-chiral amine fragments and two quaternary carbon centers. researchgate.net
Utility in Strained Ring Systems Research
The this compound ring system, with its inherent strain, serves as a valuable platform for fundamental research in organic chemistry. acs.orgresearchgate.net The strain energy of these molecules drives their reactivity and provides a basis for studying the outcomes of various chemical transformations. nih.gov For instance, the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes to form bicyclo[2.1.1]hexanes is a classic example of a strain-release-driven reaction. nih.gov While thermal and some intermolecular examples of this reaction have been known for some time, recent advancements have focused on developing new modes of activation, such as triplet energy transfer, to broaden the scope and utility of this transformation. nih.govnsf.gov
The study of highly strained polycyclic systems that incorporate the bicyclo[2.1.1]hexene framework, such as trisbicyclo[2.1.1]hexabenzene, provides insights into the effects of strain on molecular geometry and electronic properties. acs.org Furthermore, theoretical studies using density functional theory have been employed to investigate the pyramidalization and butterfly bending of the strained olefinic bonds in a series of bridged polycyclic alkenes, including those based on the bicyclo[2.1.1] nucleus. researchgate.net The solvolysis and thermolysis of bicyclo[2.1.1]hex-2-en-5-yl derivatives have also been studied to understand the influence of the strained bicyclic system on reaction mechanisms, including the potential for rsc.orgrsc.org sigmatropic rearrangements. ualberta.ca
Probing Reactivity and Stability in Strained Frameworks
The bicyclo[2.1.1]hexane framework is characterized by significant ring strain, which profoundly influences its chemical behavior. The presence of a double bond in this compound introduces additional torsional and angle strain, making it a highly reactive species and an excellent substrate for studying the chemistry of strained systems.
The strain energy of the parent bicyclo[2.1.1]hexane has been a subject of interest. Computational studies have been employed to estimate this value, providing insight into the molecule's inherent instability and its propensity to undergo reactions that relieve this strain. The enthalpy of formation for the gaseous state of this compound has been reported as 251 kJ/mol. nist.gov
The reactivity of this compound is dominated by addition reactions across the double bond, which serve to release some of the ring strain. These reactions include electrophilic additions, cycloadditions, and radical reactions.
Electrophilic Additions: this compound readily undergoes electrophilic addition reactions. ontosight.ai These reactions are often stereoselective, with the electrophile typically attacking the double bond from the less hindered exo face. The regioselectivity and stereoselectivity of these additions provide valuable information about the electronic and steric properties of the bicyclic system. For instance, studies on 2-methylenebicyclo[2.1.1]hexane derivatives have explored the π-face selectivity in electrophilic additions, revealing the interplay of electrostatic and orbital effects. nih.gov
Cycloaddition Reactions: The strained double bond of this compound and its derivatives makes them good dienophiles or dipolarophiles in cycloaddition reactions. ontosight.ai Photochemical [2+2] cycloadditions, in particular, have been utilized to construct more complex polycyclic systems. The synthesis of the bicyclo[2.1.1]hexane framework itself can be achieved through intramolecular crossed [2+2] photocycloadditions of 1,5-dienes. rsc.org Furthermore, the reaction of bicyclo[1.1.0]butanes with alkenes, initiated by energy transfer, can lead to the formation of bicyclo[2.1.1]hexanes, demonstrating a strain-release-driven cycloaddition. nih.govnsf.gov
Radical Reactions: The bicyclo[2.1.1]hexane skeleton is also susceptible to radical reactions. The stability of the resulting bicyclo[2.1.1]hexyl radical and the potential for rearrangement are key areas of investigation. Understanding these radical-mediated processes is crucial for developing new synthetic methodologies that utilize this strained scaffold.
The stability of the bicyclo[2.1.1]hexene framework is intrinsically linked to its high strain energy. Thermal isomerization of this compound can occur, leading to the formation of the thermodynamically more stable bicyclo[3.1.0]hex-2-ene. This rearrangement provides a quantitative measure of the relative stabilities of these isomeric bicyclic systems.
The introduction of substituents onto the bicyclo[2.1.1]hexene core can significantly influence both its reactivity and stability. Electron-withdrawing or -donating groups can alter the electron density of the double bond, affecting its susceptibility to electrophilic attack and its participation in cycloaddition reactions. Moreover, the steric bulk of substituents can direct the stereochemical outcome of reactions. The synthesis of polysubstituted bicyclo[2.1.1]hexanes is an active area of research, as these compounds can serve as rigid scaffolds for the development of new materials and therapeutic agents. nih.govresearchgate.net For example, 2,5-disubstituted bicyclo[2.1.1]hexanes are being explored as rigidified variants of cyclopentane for applications in medicinal chemistry. rsc.org
Table 1: Reactivity of this compound and its Derivatives
| Reaction Type | Reagent/Conditions | Product(s) | Observations |
|---|---|---|---|
| Electrophilic Addition | Generic Electrophile (E+) | Adducts | Typically proceeds via exo attack. nih.gov |
| Cycloaddition | Alkene, hv | [2+2] Cycloadducts | Strain-release driven. nih.gov |
| Cycloaddition | Bicyclo[1.1.0]butane, energy transfer | Bicyclo[2.1.1]hexane | Demonstrates a novel activation mode. nsf.gov |
| Thermal Isomerization | Heat | Bicyclo[3.1.0]hex-2-ene | Rearrangement to a more stable isomer. |
| Radical Reaction | Radical Initiator | Radical adducts/rearrangement products | Probes stability of bicyclic radicals. |
Table 2: Synthesis of Substituted Bicyclo[2.1.1]hexanes
| Starting Material | Reagents/Conditions | Product | Application |
|---|---|---|---|
| 1,5-Diene | Visible light, photocatalyst | Polysubstituted Bicyclo[2.1.1]hexane | Access to new chemical space. nih.govresearchgate.net |
| Bicyclo[1.1.0]butane | Alkene, energy transfer | Substituted Bicyclo[2.1.1]hexane | Strain-release cycloaddition. nih.gov |
| Cyclobutanedione derivative | SmI2, p-TsOH | 1-Substituted Bicyclo[2.1.1]hexan-2-one | Intermediate for 3D-rich compounds. acs.org |
Q & A
Q. What are the established synthetic routes for Bicyclo[2.1.1]hex-2-ene, and how can experimental reproducibility be ensured?
this compound is synthesized via ring-contraction reactions or catalytic methods. For example, Harmony M. Harmon’s team utilized photochemical or thermal rearrangements of strained precursors (e.g., norbornene derivatives) . To ensure reproducibility:
- Methodology : Document reaction conditions (temperature, solvent, catalyst loading) precisely. Use NMR (e.g., H, C) to confirm product identity and purity.
- Critical Data : CAS Registry Number (822-41-3), InChIKey (YWDBHFZUBPOPRQ-UHFFFAOYSA-N), and molecular weight (80.1277 g/mol) must align with reference spectra .
Q. How is the non-planar structure of this compound validated experimentally?
Microwave spectroscopy and X-ray crystallography are key. For instance:
- Microwave Spectral Data : Transition frequencies (e.g., 18.5–26.5 GHz) correlate with bond lengths and angles, confirming the bicyclic framework .
- Crystallography : The double bond in bicyclic systems is distorted due to ring strain, as shown in comparative studies of bicyclo[2.2.1]hept-2-ene and this compound .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H NMR shows distinct vinyl proton shifts (δ 5.2–5.8 ppm) and bridgehead protons (δ 1.5–2.5 ppm).
- IR : C=C stretching vibrations (~1650 cm) and ring strain signatures (~3000 cm) .
- Mass Spectrometry : Base peak at m/z 80 (molecular ion) and fragmentation patterns (e.g., loss of CH groups) .
Advanced Research Questions
Q. How do computational methods resolve contradictions in reaction mechanisms involving this compound?
Discrepancies between experimental and theoretical data (e.g., activation energies for sigmatropic rearrangements) are addressed via:
- DFT Calculations : Compare transition states (e.g., B3LYP/6-31G* level) with experimental kinetic data. For example, [1,3]-sigmatropic shifts in bicyclo[3.2.0]hex-2-ene show diradical intermediates, which may analogously apply to bicyclo[2.1.1] systems .
- Contradiction Analysis : If experimental activation energy exceeds computational predictions, reassess solvent effects or non-adiabatic pathways .
Q. What methodologies elucidate the thermal decomposition pathways of this compound?
Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) are used to track decomposition products (e.g., ethylene, cyclopropane derivatives). Key steps:
Q. How can the regioselectivity of addition reactions to this compound be predicted and optimized?
Electrophilic additions (e.g., bromination) favor the less strained bridgehead positions. Methodological approaches:
- Frontier Molecular Orbital (FMO) Analysis : Identify electron-rich regions (HOMO localization) using Gaussian calculations.
- Experimental Validation : React with Br in CCl; monitor regioselectivity via H NMR (e.g., bromine adducts show distinct splitting patterns) .
Guidance for Research Design
- Literature Review : Prioritize peer-reviewed journals (e.g., Helvetica Chimica Acta, Journal of Molecular Catalysis) over non-academic sources .
- Data Validation : Cross-check spectral data with NIST databases and computational models .
- Ethical Reporting : Disclose synthetic yields, side products, and computational assumptions to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
